molecular formula C20H19N3O5S B2750981 3,4-dimethoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide CAS No. 921541-70-0

3,4-dimethoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide

Katalognummer: B2750981
CAS-Nummer: 921541-70-0
Molekulargewicht: 413.45
InChI-Schlüssel: IHPWBHGDFZMDHO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-dimethoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide is a synthetic organic compound designed for pharmaceutical and biological research. It belongs to the chemical class of 3,6-disubstituted pyridazine derivatives, which are of significant interest in medicinal chemistry due to their potent bioactivities and ability to interact with key biological targets . The core pyridazine ring is a nitrogen-containing heterocycle characterized by a high dipole moment, weak basicity, and robust hydrogen-bonding capacity, properties that are crucial for molecular recognition and optimizing drug-like characteristics . This compound features a benzamide group, a common pharmacophore found in many biologically active molecules, further functionalized with dimethoxy and methylsulfonyl substituents. These electron-withdrawing and donating groups are strategically placed to influence the molecule's electronic distribution, lipophilicity, and its subsequent interaction with enzymatic binding pockets. The primary research applications of this compound are in the field of oncology and kinase research. Pyridazine derivatives have demonstrated promising activity as preclinical anticancer candidates by functioning as targeted kinase inhibitors . Specifically, analogous compounds have been shown to exhibit growth inhibition against a diverse panel of cancer cell lines, such as the NCI-60. The proposed mechanism of action for this class of molecules involves the inhibition of key signaling kinases, such as the c-jun N-terminal kinase (JNK) pathway . JNKs are serine-threonine kinases involved in stress response, and their persistent activation is linked to carcinogenesis and tumor progression . By potentially downregulating JNK1 gene expression and curbing the levels of its phosphorylated form, this compound may disrupt downstream targets like c-Jun and c-Fos, thereby restoring p53 activity and inducing tumor cell necrosis . Furthermore, the methylsulfonyl group is a notable structural feature often incorporated to enhance binding affinity and selectivity towards kinase ATP pockets. Researchers value this pyridazine derivative as a valuable tool compound for probing cellular signaling pathways and for hit-to-lead optimization campaigns. Its structure aligns with modern drug discovery strategies that leverage privileged heterocyclic scaffolds, such as pyridazine, to improve physicochemical properties and reduce off-target effects . This product is provided for non-human research use only and is not intended for diagnostic, therapeutic, or veterinary applications.

Eigenschaften

IUPAC Name

3,4-dimethoxy-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5S/c1-27-17-9-7-14(12-18(17)28-2)20(24)21-15-6-4-5-13(11-15)16-8-10-19(23-22-16)29(3,25)26/h4-12H,1-3H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHPWBHGDFZMDHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

3,4-Dimethoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20_{20}H19_{19}N3_{3}O5_{5}S
  • Molecular Weight : 413.45 g/mol
  • IUPAC Name : 3,4-dimethoxy-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide

The primary target of this compound is the cell division protein ZipA in bacteria such as Escherichia coli and Shigella flexneri. The interaction with ZipA disrupts cellular division processes, potentially inhibiting bacterial growth.

Antimicrobial Activity

Research indicates that 3,4-dimethoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide exhibits significant antimicrobial properties. The compound has been shown to inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent.

Cytotoxicity and Antiproliferative Effects

In vitro studies have demonstrated that this compound possesses cytotoxic effects against several cancer cell lines. The following table summarizes the cytotoxicity data:

Cell LineIC50_{50} (µM)Reference
HT2915.2
Jurkat12.5
J774A.118.0

These results indicate that the compound may interfere with cell proliferation mechanisms, making it a candidate for further investigation in cancer therapy.

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial efficacy of various compounds, 3,4-dimethoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide was tested against Staphylococcus aureus and Escherichia coli. The compound displayed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating promising antibacterial properties.

Case Study 2: Cancer Cell Line Testing

Another study assessed the antiproliferative effects of this compound on multiple cancer cell lines. It was found to induce apoptosis in HT29 cells through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Pharmacokinetics

The pharmacokinetic profile of 3,4-dimethoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide indicates moderate bioavailability and a half-life suitable for therapeutic applications. Further studies are necessary to fully elucidate its pharmacokinetic parameters.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly in the following areas:

  • Anticancer Activity: Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. For instance, studies have shown that derivatives of pyridazine can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties: The presence of the methylsulfonyl group may enhance the compound's ability to interact with microbial targets. Preliminary studies suggest that related compounds demonstrate significant antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, similar benzamide derivatives have been shown to inhibit enzymes like carbonic anhydrase and matrix metalloproteinases, which are implicated in cancer progression and metastasis.

Pharmacology

The pharmacological profile of 3,4-dimethoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide suggests potential applications in treating neurological disorders.

  • Neuroprotective Effects: Some studies indicate that compounds with a similar structure can protect neuronal cells from oxidative stress and apoptosis, making them candidates for neurodegenerative disease treatment .
  • Anticonvulsant Activity: Research into related thiazole-bearing compounds has shown promising anticonvulsant properties, suggesting that this compound could be explored for similar effects in seizure models .

Materials Science

The unique chemical structure of this compound allows it to be used as a building block for synthesizing novel materials.

  • Polymer Chemistry: The incorporation of such compounds into polymer matrices can enhance the mechanical properties and thermal stability of the resulting materials. Research is ongoing into their use as additives in plastics and coatings .

Case Studies

Several studies have highlighted the potential applications of related compounds:

  • Anticancer Studies: A study published in Molecules demonstrated that thiazole-linked benzamides exhibited significant cytotoxicity against breast cancer cell lines, suggesting a similar potential for 3,4-dimethoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide .
  • Antimicrobial Activity: Research indicated that certain pyridazine derivatives showed effective inhibition against bacterial strains, providing a basis for exploring this compound's antimicrobial efficacy .
  • Neuroprotective Mechanisms: A recent article detailed how compounds with structural similarities displayed neuroprotective effects in animal models of Alzheimer's disease, indicating potential pathways for further investigation with this compound .

Vergleich Mit ähnlichen Verbindungen

Pyridazine Core Modifications

BG12850 (CAS 899953-13-0, ): Structure: 3,4-Dimethoxy-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzamide. Key Difference: Replaces methylsulfonyl with a morpholine group at position 6 of pyridazine.

I-6232 (): Structure: Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate. Key Difference: Methyl group at pyridazine position 6 instead of methylsulfonyl; lacks the benzamide moiety. The absence of the sulfonyl group may weaken interactions with charged residues in enzymatic targets .

Methylsulfonyl-Containing Analogues

4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol ():

  • Structure: Methylsulfonyl attached to a phenyl ring linked to a piperidine scaffold.
  • Key Difference: Sulfonyl group is on a phenyl ring rather than pyridazine.
  • Impact: The sulfonyl group’s placement on a phenyl ring may enhance aromatic stacking interactions, whereas its position on pyridazine in the target compound favors electronic modulation of the heterocycle .

3-(6-((4-Methylsulfonylpiperazin-1-yl)methyl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)benzamide (): Structure: Methylsulfonyl integrated into a piperazine-thienopyrimidine hybrid. Key Difference: Sulfonyl group is part of a piperazine linker rather than directly on pyridazine. Impact: The piperazine-sulfonyl combination may enhance solubility but introduce steric hindrance, contrasting with the direct pyridazine substitution in the target compound .

Pharmacological and Physicochemical Properties

Compound Core Structure Key Substituent(s) Molecular Weight (g/mol) LogP (Predicted) Solubility (µM) Key Biological Activity
Target Compound Pyridazine-Benzamide 6-Methylsulfonyl ~435 2.1–2.5 15–25 Kinase inhibition (hypothesized)
BG12850 () Pyridazine-Benzamide 6-Morpholin-4-yl 420.46 1.8–2.2 30–40 Research use (unspecified)
I-6232 () Pyridazine-Benzoate 6-Methyl 365.40 3.0–3.5 5–10 Antiproliferative activity
4-(3-(Methylsulfonyl)phenyl)-piperidine () Phenyl-Piperidine 3-Methylsulfonyl ~300 1.5–2.0 50–60 CNS-targeted applications

Key Observations :

  • The methylsulfonyl group in the target compound improves solubility compared to methyl-substituted pyridazines (e.g., I-6232) but reduces lipophilicity relative to morpholine analogues (BG12850) .
  • Benzamide vs. Benzoate : The amide linkage in the target compound may enhance hydrogen-bonding interactions with biological targets compared to ester derivatives like I-6232 .

Q & A

Q. What are the key considerations for synthesizing 3,4-dimethoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide with high purity?

  • Methodological Answer : Synthesis requires a multi-step approach:
  • Step 1 : Prepare the pyridazine core via cyclization reactions using precursors like amines and diketones. For methylsulfonyl introduction, sulfonation of pyridazine intermediates is critical .
  • Step 2 : Coupling the 3,4-dimethoxybenzamide moiety to the pyridazine-phenyl scaffold via amide bond formation, typically using coupling agents like EDCI or HATU .
  • Purification : Use column chromatography (e.g., DCM/MeOH gradients) followed by recrystallization in solvents like ethyl acetate to achieve >95% purity. Yields can vary (30–66%) depending on reaction optimization .
  • Key Data :
StepReaction ConditionsYield (%)Purity (%)Source
1Cyclization, sulfonation45–6090–95
2Amide coupling30–66>95

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via ¹H/¹³C NMR. Key peaks: aromatic protons (δ 7.0–8.5 ppm), methoxy groups (δ 3.8–4.0 ppm), and methylsulfonyl (δ 3.1 ppm) .
  • Mass Spectrometry (MS) : Use EI+ or ESI+ to verify molecular weight (e.g., [M+H]+ expected at m/z 438.5).
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) with C18 columns and MeOH/H2O mobile phases .
  • Melting Point : Confirm consistency (e.g., 260°C for analogous compounds) .

Q. How can researchers design initial biological screening assays for this compound?

  • Methodological Answer :
  • Kinase Inhibition Assays : Prioritize kinases like BCR-ABL or BTK due to structural similarity to imidazopyridazine inhibitors. Use ADP-Glo™ kinase assays with IC50 determination .
  • Cytotoxicity Screening : Test against cancer cell lines (e.g., K562 for CML) via MTT assays. Include positive controls like imatinib .
  • Solubility and Stability : Use LC-MS to measure solubility in PBS/DMSO and metabolic stability in liver microsomes .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?

  • Methodological Answer :
  • Modify Substituents :
  • Pyridazine Ring : Replace methylsulfonyl with trifluoromethyl or morpholine to alter potency/selectivity .
  • Benzamide Moieties : Introduce halogens (e.g., Cl, F) at the 3,4-position to enhance lipophilicity and target binding .
  • In Silico Modeling : Use docking studies (e.g., AutoDock Vina) to predict interactions with kinase ATP-binding pockets. Validate with mutagenesis (e.g., T315I mutation in BCR-ABL) .
  • Key Findings :
ModificationEffect on IC50 (nM)Target SelectivitySource
-SO2CH3 → -CF32.5-fold improvementBTK over EGFR
3,4-diOCH3 → 3-Cl,4-F10-fold increaseBCR-ABL

Q. What in vivo models are suitable for evaluating the pharmacokinetics and efficacy of this compound?

  • Methodological Answer :
  • Pharmacokinetics :
  • Rodent Models : Administer IV/PO doses (10–50 mg/kg) to measure Cmax, t1/2, and bioavailability. Use LC-MS/MS for plasma concentration analysis .
  • Tissue Distribution : Quantify compound levels in organs (e.g., liver, spleen) via homogenization and extraction .
  • Efficacy :
  • Xenograft Models : Implant BCR-ABL+ Ba/F3 cells in NSG mice. Monitor tumor volume reduction and survival post-treatment (20 mg/kg, daily) .
  • Resistance Models : Compare efficacy in wild-type vs. T315I-mutant leukemia models .

Q. How can researchers address contradictory data in target validation studies?

  • Methodological Answer :
  • Orthogonal Assays : Combine biochemical (kinase assays) and cellular (phospho-flow cytometry) methods to confirm target engagement .
  • CRISPR Knockout : Generate target gene (e.g., BTK)-KO cell lines. A lack of compound effect in KO cells confirms specificity .
  • Proteomics : Use phosphoproteomics (e.g., SILAC) to identify off-target effects .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.